2,6-Dimethylanthraquinone

Description

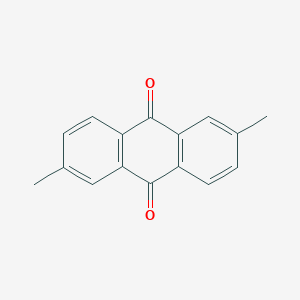

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-9-3-5-11-13(7-9)15(17)12-6-4-10(2)8-14(12)16(11)18/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQLIJAFGKWFOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70323935 | |

| Record name | 2,6-Dimethylanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3837-38-5 | |

| Record name | 3837-38-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethylanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of 2,6-Dimethylanthraquinone

An In-Depth Technical Guide to the Chemical Properties of 2,6-Dimethylanthraquinone

Introduction

This compound is an organic compound belonging to the anthraquinone family, a class of aromatic ketones known for their vibrant colors and diverse biological activities. Characterized by a tricyclic aromatic core with two ketone groups and two methyl substituents, this molecule serves as a valuable intermediate in the synthesis of functional materials and possesses latent potential in medicinal chemistry. The strategic placement of the methyl groups at the 2- and 6-positions imparts a high degree of symmetry to the molecule, which significantly influences its physicochemical properties, reactivity, and spectroscopic signature.

This technical guide offers a comprehensive exploration of the chemical properties of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into its molecular structure, synthesis, chemical reactivity, and analytical characterization, providing both foundational knowledge and field-proven insights into its behavior.

Molecular and Physicochemical Properties

The fundamental characteristics of a molecule dictate its behavior in chemical and biological systems. This compound is a structurally robust and stable compound under ambient conditions. Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 3837-38-5 | [1][2] |

| Molecular Formula | C₁₆H₁₂O₂ | [1] |

| Molecular Weight | 236.27 g/mol | [1] |

| Synonyms | 2,6-Dimethylanthracene-9,10-dione | [1] |

| Appearance | Yellow to Orange Solid | [3] |

| Melting Point | 238-242 °C | [1] |

| Solubility | Slightly soluble in Chloroform, Dichloromethane, Ethyl Acetate | [1] |

| Stability | Stable under normal handling and storage conditions | [4] |

The symmetrical substitution pattern of the methyl groups is a defining feature of its structure, influencing crystal packing and intermolecular interactions, which in turn governs its melting point and solubility profile.

References

An In-depth Technical Guide to the Structure and Bonding of 2,6-Dimethylanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylanthraquinone is a tricyclic aromatic organic compound with the molecular formula C₁₆H₁₂O₂. As a derivative of anthraquinone, its planar structure and potential for various chemical modifications make it a molecule of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the structure, bonding, and physicochemical properties of this compound, supplemented with detailed experimental protocols and visualizations to aid in further research and development.

Molecular Structure and Bonding

This compound, systematically named 2,6-dimethylanthracene-9,10-dione, possesses a rigid, planar anthraquinone core with two methyl groups substituted at the 2 and 6 positions.[1] The core structure consists of three fused benzene rings, with two ketone groups at positions 9 and 10. This extended π-system is responsible for the compound's aromaticity and relative stability.

The bonding within the molecule is characterized by sp² hybridized carbon atoms in the aromatic rings and the carbonyl groups. The carbon-carbon bonds within the rings exhibit lengths intermediate between single and double bonds, indicative of electron delocalization. The carbon-oxygen double bonds of the quinone moiety are shorter and stronger than the carbon-carbon bonds. The methyl groups are attached to the aromatic rings via single C-C bonds.

While a specific crystal structure for this compound is not publicly available, analysis of the closely related 2,6-dimethoxyanthraquinone reveals a nearly planar molecular conformation.[2] By analogy, this compound is expected to adopt a similar planar geometry, which facilitates π-π stacking interactions in the solid state.

Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties provide a foundational understanding of the molecule's behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂O₂ | [1] |

| Molecular Weight | 236.27 g/mol | [1] |

| IUPAC Name | 2,6-dimethylanthracene-9,10-dione | [1] |

| CAS Number | 3837-38-5 | [1] |

| Melting Point | 238-242 °C | |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 0 | [1] |

Experimental Protocols

Synthesis

Hypothetical Synthesis Workflow for this compound

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic protons will appear in the downfield region (typically 7-9 ppm) and will likely exhibit complex splitting patterns due to coupling with neighboring protons. The two methyl groups, being chemically equivalent, should give rise to a single, sharp peak in the upfield region (around 2.5 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton. Signals for the carbonyl carbons will be observed in the most downfield region (around 180-190 ppm). The aromatic carbons will resonate in the range of 120-150 ppm, and the methyl carbons will appear at a much higher field (around 20-30 ppm).

General Experimental Conditions for NMR:

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS).

3.2.2. Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound. The mass spectrum will show the molecular ion peak (M⁺) at m/z 236, corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. A known mass spectrum for this compound is available in the PubChem database.[1]

General Experimental Conditions for GC-MS:

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Ionization Mode: Electron Ionization (EI).

Biological Activity and Potential Applications

The biological activities of many anthraquinone derivatives have been extensively studied, revealing a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. While specific studies on the biological activity of this compound are limited, research on related compounds suggests potential areas for investigation. For instance, some 2-methylanthraquinone derivatives have been explored as potential bioreductive alkylating agents with selective toxicity towards hypoxic tumor cells.[3] Furthermore, various anthraquinones have demonstrated cytotoxic effects against different cancer cell lines.

The planar structure of this compound allows it to intercalate with DNA, a mechanism of action for several anticancer drugs. Its potential to undergo redox cycling could also contribute to the generation of reactive oxygen species (ROS), leading to cellular damage.

Logical Relationship of Anthraquinone Structure to Biological Activity

Caption: Potential mechanisms of anthraquinone bioactivity.

Conclusion

This compound is a molecule with a well-defined structure and interesting physicochemical properties. While detailed experimental data on its bonding and biological activity are still emerging, this guide provides a solid foundation for researchers. The synthetic and analytical protocols outlined here, along with the structural and functional insights, are intended to facilitate further exploration of this compound's potential in various scientific and therapeutic applications. Further crystallographic studies are warranted to precisely determine its three-dimensional structure and intermolecular interactions. Additionally, comprehensive biological screening is necessary to fully elucidate its pharmacological profile.

References

An In-depth Technical Guide to 2,6-Dimethylanthraquinone

CAS Number: 3837-38-5

This technical guide provides a comprehensive overview of 2,6-Dimethylanthraquinone, also known as 2,6-Dimethylanthracene-9,10-dione. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its physicochemical properties, synthesis, and the general biological activities associated with the anthraquinone scaffold.

Physicochemical Properties

This compound is a solid, yellow to orange organic compound. Its core structure is based on anthraquinone, a tricyclic aromatic ketone. The key physicochemical data for this compound are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 3837-38-5 | |

| Molecular Formula | C₁₆H₁₄O₂ | |

| Molecular Weight | 238.28 g/mol | |

| Alternate Names | 2,6-Dimethyl-9,10-anthraquinone; NSC 405234 | |

| Melting Point | 238-242 °C | |

| Boiling Point | 338.73 °C (estimated) | |

| Density | 1.1223 g/cm³ (estimated) | |

| Solubility | Slightly soluble in Chloroform, Dichloromethane, and Ethyl Acetate. | |

| Purity (Typical) | ≥95% | |

| Physical Form | Solid |

Synthesis and Purification

The synthesis of substituted anthraquinones can be achieved through several methods, including the oxidation of the corresponding anthracene, Friedel-Crafts reaction of phthalic anhydride with a substituted benzene, or a Diels-Alder reaction. A common and effective method for preparing alkyl-substituted anthraquinones involves the [4+2] Diels-Alder cycloaddition reaction between a 1,4-naphthoquinone and a substituted 1,3-butadiene, followed by dehydrogenation.

Experimental Protocol: Generalized Synthesis of Dimethylanthraquinones via Diels-Alder Reaction

This protocol is a generalized procedure based on methods used for synthesizing related dimethylanthraquinones and may be adapted for the synthesis of the 2,6-isomer.

Objective: To synthesize a dimethylanthraquinone derivative through a Diels-Alder reaction followed by oxidative dehydrogenation.

Materials:

-

1,4-Naphthoquinone

-

2,3-Dimethyl-1,3-butadiene

-

Ethanolic Potassium Hydroxide Solution (5%)

-

Ethanol

-

Ether

-

Deionized Water

-

Round-bottomed flask (1-L)

-

Reflux condenser

-

Inlet tube for air bubbling

-

Filtration apparatus

Procedure:

-

Diels-Alder Adduct Formation:

-

Dissolve 1,4-naphthoquinone (0.5 mole) and 2,3-dimethylbutadiene-1,3 (1 mole) in 300 mL of ethanol in a 1-L round-bottomed flask.

-

Fit the flask with an efficient reflux condenser and heat the solution to reflux for 5 hours.

-

After reflux, cool the solution and place it in a refrigerator for 10-12 hours to allow the crystalline adduct to form.

-

Filter the crystalline mass, wash with cold ethanol (50 mL), and air-dry the product. The adduct can be purified further by recrystallization from acetone or ethanol if needed.

-

-

Oxidative Dehydrogenation:

-

Dissolve the dried addition product (e.g., 40 g) in 600 mL of 5% ethanolic potassium hydroxide solution in a three-necked flask equipped with a reflux condenser and an air inlet tube.

-

Bubble a current of air through the solution for 24 hours. The reaction is exothermic, and the solution's color will change from green to yellow.

-

The yellow dimethylanthraquinone product will precipitate out of the solution.

-

Filter the product with suction and wash sequentially with water (200 mL), ethanol (100 mL), and finally ether (50 mL).

-

Air-dry the final product.

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, potentially using a decolorizing carbon to remove colored impurities.

Caption: Generalized workflow for the synthesis of dimethylanthraquinones.

Biological Activity and Mechanism of Action

While specific biological data for this compound is not extensively documented in publicly available literature, the broader class of anthraquinone derivatives is well-studied and known for a wide range of pharmacological activities. These compounds are of significant interest in drug discovery, particularly in oncology.

General Activities of Anthraquinones:

-

Anticancer Properties: Anthraquinones are a cornerstone of many chemotherapeutic regimens. Prominent drugs like doxorubicin and mitoxantrone feature the anthraquinone core and are used to treat various hematological malignancies and solid tumors. Their mechanisms often involve intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), leading to apoptosis of cancer cells.

-

Antioxidant and ROS Regulation: Many anthraquinone compounds can act as regulators of cellular redox status. They can exhibit both antioxidant and pro-oxidant activities depending on their chemical structure and the cellular environment. Some derivatives can scavenge free radicals, while others can generate ROS, a property harnessed in some anticancer therapies.

-

Enzyme Inhibition: The quinone structure is an alpha-beta-unsaturated ketone, which can react with sulfhydryl groups (-SH) on proteins. This reactivity allows anthraquinones to inhibit various enzymes by covalently modifying cysteine residues, potentially disrupting cellular signaling pathways.

-

Antimicrobial and Anti-inflammatory Effects: Various natural and synthetic anthraquinones have demonstrated activity against bacteria, fungi, and viruses. Additionally, some have shown anti-inflammatory properties, often linked to their ability to modulate signaling pathways involved in inflammation.

Due to the lack of specific studies on this compound, its precise mechanism of action remains uncharacterized. However, it is plausible that it could share some of the general bioactivities of the anthraquinone class. Further research is required to elucidate its specific biological profile.

Caption: Potential mechanisms of action for the anthraquinone class of compounds.

Applications in Research and Drug Development

The anthraquinone scaffold is a highly privileged structure in medicinal chemistry and serves as a foundational template for the design of new therapeutic agents.

-

Anticancer Drug Discovery: The primary application of anthraquinone derivatives is in the development of anticancer drugs. Research focuses on modifying the anthraquinone core to enhance efficacy against resistant tumors, reduce cardiotoxicity (a common side effect of drugs like doxorubicin), and improve the therapeutic index. The methyl groups in this compound could potentially influence its lipophilicity and interaction with biological targets compared to the parent anthraquinone.

-

Chemical Probes: Substituted anthraquinones can be developed as chemical probes to study biological pathways. Their ability to interact with various enzymes and proteins makes them useful tools for target identification and validation.

-

Materials Science: Anthraquinone derivatives are also used as dyes and pigments due to their chromophoric properties.

The potential of this compound as a specific therapeutic agent or research tool is yet to be fully explored. It represents a chemical entity that warrants further investigation to determine its unique biological and pharmacological properties within the broader and highly significant class of anthraquinones.

An In-Depth Technical Guide to the Physical Properties of 2,6-Dimethylanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This technical guide provides a comprehensive examination of the core physical properties of 2,6-Dimethylanthraquinone (CAS No: 3837-38-5).[1][2] As a key scaffold in medicinal chemistry and a building block in the synthesis of advanced materials, a thorough understanding of its physical characteristics is paramount for its effective application. This document consolidates critical data, including physicochemical parameters and spectral properties. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of these properties, offering researchers and drug development professionals a reliable reference for handling and characterizing this compound. The guide emphasizes the causal relationships behind experimental choices, ensuring a deeper understanding of the methodologies presented.

Introduction: The Significance of this compound

This compound belongs to the anthraquinone family, a class of aromatic compounds with a distinctive 9,10-dioxoanthracene core structure. The strategic placement of methyl groups at the 2 and 6 positions significantly influences its electronic properties, solubility, and crystal packing, thereby dictating its behavior in various chemical and biological systems. A precise characterization of its physical properties is not merely an academic exercise; it is a critical prerequisite for its successful application in fields ranging from organic electronics to the development of novel therapeutic agents. This guide is structured to provide both foundational data and the practical knowledge required to validate these properties in a laboratory setting.

Physicochemical Properties

The fundamental physical constants of this compound define its behavior in a macroscopic sense. These properties are essential for process design, formulation development, and ensuring safe handling and storage.

Core Molecular and Physical Data

A summary of the key physicochemical data for this compound is presented in Table 1. This data serves as a primary reference for any work involving this compound.

| Property | Value | Source(s) |

| CAS Number | 3837-38-5 | [1][2] |

| Molecular Formula | C₁₆H₁₂O₂ | [1] |

| Molecular Weight | 236.27 g/mol | [3] |

| Appearance | Yellow Solid | [3] |

| Melting Point | 238-242 °C | [1] |

| Boiling Point | 338.73 °C (rough estimate) | [1] |

| Purity | 96% | [3] |

Solubility Profile

The solubility of an active pharmaceutical ingredient or a key synthetic intermediate is a critical parameter that influences its bioavailability, reaction kinetics, and purification strategies. This compound is a sparingly soluble compound in many common solvents.

Qualitative Solubility: Initial assessments indicate that this compound is slightly soluble in chloroform, dichloromethane, and ethyl acetate.[1] This suggests a preference for moderately polar to nonpolar organic solvents, which is consistent with its largely aromatic and nonpolar molecular structure.

Experimental Protocol for Solubility Determination:

The following protocol outlines a systematic approach to determining the solubility of this compound in a range of solvents. This method is designed to provide a practical and reproducible assessment of its solubility profile.

Causality of Experimental Choices: This protocol employs a graded solvent polarity approach to systematically probe the intermolecular interactions that govern solubility. Starting with nonpolar solvents and progressing to more polar systems allows for a comprehensive understanding of the compound's solvation thermodynamics. The use of a sensitive analytical technique like UV-Vis spectroscopy for quantification is crucial for accurately determining the solubility of sparingly soluble compounds.

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Thermal Properties

The thermal behavior of this compound is a key indicator of its purity and stability.

Melting Point: The melting point of this compound is consistently reported in the range of 238-242 °C.[1] A sharp melting range is indicative of high purity.

Experimental Protocol for Melting Point Determination by Differential Scanning Calorimetry (DSC):

DSC is a highly sensitive and accurate method for determining the melting point and enthalpy of fusion. This protocol provides a standardized approach for the thermal analysis of this compound.

Causality of Experimental Choices: The use of a hermetically sealed aluminum pan prevents sublimation of the sample during heating, ensuring accurate measurement. A controlled heating rate is employed to allow for thermal equilibrium and precise determination of the onset and peak of the melting endotherm. The nitrogen purge provides an inert atmosphere, preventing oxidative degradation of the sample at elevated temperatures.

DSC Experimental Workflow

Caption: Workflow for DSC analysis of this compound.

Spectroscopic Properties

Spectroscopic analysis provides a fingerprint of the molecular structure of this compound, confirming its identity and providing insights into its electronic and vibrational characteristics.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by absorptions arising from π-π* and n-π* electronic transitions within the conjugated anthraquinone system.

Experimental Protocol for UV-Vis Spectroscopy:

Causality of Experimental Choices: A suitable solvent, such as ethanol or chloroform, is chosen to dissolve the compound without interfering with its electronic absorption bands. The concentration is carefully controlled to ensure that the absorbance falls within the linear range of the Beer-Lambert law, allowing for accurate determination of molar absorptivity.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| Ethanol | Data not available | Data not available |

| Chloroform | Data not available | Data not available |

UV-Vis Spectroscopy Workflow

Caption: Workflow for UV-Vis spectroscopic analysis.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in this compound. Key vibrational modes include the C=O stretching of the quinone moiety and C-H stretching and bending of the aromatic rings and methyl groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~1670 | C=O stretching (quinone) |

| ~3050 | Aromatic C-H stretching |

| ~2920 | Methyl C-H stretching |

| ~1590, 1450 | Aromatic C=C stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals for the aromatic protons and the methyl protons. Due to the symmetry of the molecule, a simplified spectrum is anticipated.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons, and the methyl carbons. PubChem indicates the availability of a ¹³C NMR spectrum for this compound.[2]

Experimental Protocol for NMR Spectroscopy:

Causality of Experimental Choices: A deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), is used to dissolve the sample without introducing interfering proton signals. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

NMR Sample Preparation and Analysis Workflow

Caption: Workflow for NMR spectroscopic analysis.

Crystal Structure

Experimental Protocol for Single-Crystal X-ray Diffraction:

For researchers aiming to elucidate the definitive crystal structure of this compound, the following protocol for single-crystal X-ray diffraction is recommended.

Causality of Experimental Choices: The slow evaporation of a suitable solvent is a common and effective method for growing high-quality single crystals. The choice of solvent is critical and should be one in which the compound has moderate solubility. The use of a modern diffractometer with a sensitive detector is essential for collecting high-resolution diffraction data.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1]

-

Handling: Avoid breathing dust, mist, or spray. Wash skin thoroughly after handling.[1]

-

Storage: Store in a dry, cool, and well-ventilated area. Keep the container tightly closed.[1]

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound. By consolidating available data and presenting robust experimental protocols, this document serves as a valuable resource for scientists and researchers. A thorough understanding and experimental validation of these properties are fundamental to unlocking the full potential of this versatile molecule in drug discovery and materials science. Further research to obtain and publish high-resolution spectral data and a definitive single-crystal X-ray structure is highly encouraged to complete the physicochemical profile of this important compound.

References

- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 2. This compound | C16H12O2 | CID 346879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 2,6-Dimethoxy-9,10-anthraquinone - PMC [pmc.ncbi.nlm.nih.gov]

2,6-Dimethylanthraquinone molecular weight and formula

An In-depth Technical Guide to 2,6-Dimethylanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 3837-38-5), a key aromatic compound. It details the molecule's fundamental chemical and physical properties, including its molecular structure, formula, and weight. The guide explores established synthesis methodologies and significant chemical reactions, offering insights into its reactivity. Furthermore, it discusses its current and potential applications, particularly within the realms of chemical synthesis and materials science. Safety protocols, handling procedures, and analytical techniques are also covered to provide a complete resource for laboratory and industrial use.

Core Molecular Identity

This compound is a disubstituted derivative of anthraquinone, featuring methyl groups at the 2 and 6 positions of the anthracene core. This substitution pattern influences its electronic properties and reactivity, distinguishing it from other isomers and the parent anthraquinone molecule.

Molecular Formula and Weight

The fundamental quantitative data for this compound are summarized below. There is some variability across suppliers, with the most chemically consistent data pointing to the formula C₁₆H₁₂O₂.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₂O₂ | [1][2][3] |

| Molecular Weight | 236.27 g/mol | [2][3][4] |

| Exact Mass | 236.083729621 Da | [3] |

| CAS Number | 3837-38-5 | [1][3][5] |

Note: Some commercial sources may list the molecular formula as C₁₆H₁₄O₂ with a corresponding molecular weight of 238.28; however, structural analysis confirms C₁₆H₁₂O₂ as the correct formula.[5]

Molecular Structure

The structure consists of a tricyclic aromatic system with two ketone groups at positions 9 and 10, and two methyl groups on the outer benzene rings.

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of this compound are critical for its application, purification, and analysis.

Physical Properties

| Property | Value | Source(s) |

| Melting Point | 238-242 °C | [2][4] |

| Boiling Point | 418.2 °C at 760 mmHg (estimate) | [4] |

| Density | ~1.12-1.18 g/cm³ (estimate) | [2][4] |

| Solubility | Slightly soluble in Chloroform, Dichloromethane | [2] |

| Storage Temperature | -20°C Freezer | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

-

¹³C NMR Spectroscopy : Data is available and shows characteristic chemical shifts for the aromatic and carbonyl carbons.[3][6]

-

Mass Spectrometry (GC-MS) : The mass spectrum provides key fragmentation patterns for identification.[3][7]

Synthesis and Reactivity

Synthesis Pathways

This pathway typically involves:

-

Reaction : A [4+2] cycloaddition between a 1,4-quinone (like 1,4-benzoquinone) and a substituted 1,3-butadiene (in this case, a precursor that would yield the 2,6-dimethyl substitution pattern).

-

Dehydrogenation : The resulting tetrahydroanthraquinone intermediate is then oxidized (dehydrogenated) to form the stable aromatic anthraquinone core.[8][9] Dimethyl sulfoxide (DMSO) can serve as both the solvent and the dehydrogenating agent in a one-pot synthesis.[9]

Other classical methods include the Friedel-Crafts acylation of a substituted benzene with phthalic anhydride, followed by cyclization, although this may lead to isomeric mixtures that require purification.

Applications in Research and Development

Anthraquinone derivatives are a cornerstone class of compounds with widespread applications.[10] While specific uses for this compound are less documented than for other isomers, its structural motifs suggest potential utility in several fields.

-

Dye and Pigment Intermediates : The anthraquinone core is a chromophore found in many synthetic dyes.[11] Derivatives like the 2,6-dimethyl variant can serve as intermediates for creating novel colorants with specific properties.

-

Pharmaceutical Scaffolding : The anthraquinone skeleton is present in several clinically approved antitumor drugs, such as epirubicin and mitoxantrone.[12] Substituted anthraquinones are actively investigated as scaffolds for developing new therapeutic agents, including carbonic anhydrase inhibitors with potential anticancer activity.[10][12]

-

Organic Electronics : The planar, aromatic structure of anthraquinones makes them candidates for use in organic semiconductor materials.

Experimental Protocols: Analysis and Handling

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

-

Hazards : It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[1][13] Use only in a well-ventilated area or outdoors.[1]

-

Handling : Avoid breathing dust, mist, or spray.[1] Wash skin thoroughly after handling.[1]

-

Storage : Store in a tightly closed container in a dry, well-ventilated place.[14] For long-term stability, storage in a freezer at -20°C is recommended.[2]

-

Incompatible Materials : Keep away from strong oxidizing agents.[1][13]

Protocol: Sample Preparation for NMR Analysis

This protocol outlines the steps for preparing a sample of this compound for Nuclear Magnetic Resonance (NMR) spectroscopy, a primary technique for structural elucidation.

Materials:

-

This compound sample (5-25 mg)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

5 mm NMR tube

-

Pasteur pipette and glass wool

-

Vortex mixer

Procedure:

-

Weighing : Accurately weigh 5-25 mg of the this compound powder.

-

Dissolution : Transfer the powder into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).

-

Mixing : Gently vortex the vial to ensure the sample is fully dissolved. Due to its slight solubility, this may require several minutes.

-

Filtration (Optional) : If any particulate matter remains, filter the solution to prevent it from affecting the NMR spectrometer's performance. Place a small plug of glass wool into a Pasteur pipette and transfer the solution through the pipette into a clean 5 mm NMR tube.

-

Transfer : Carefully transfer the clear solution into the NMR tube.

-

Capping and Labeling : Cap the NMR tube securely and label it with the sample identification.

-

Analysis : The sample is now ready for insertion into the NMR spectrometer for ¹H and ¹³C spectral acquisition.

Caption: Workflow for NMR sample preparation and analysis.

Conclusion

This compound is a well-defined aromatic compound whose utility is derived from the versatile and stable anthraquinone core. Its specific substitution pattern provides a unique chemical identity that can be leveraged in the synthesis of advanced materials, dyes, and potential pharmaceutical agents. Adherence to established safety protocols is essential for its handling, and standard analytical techniques such as NMR and mass spectrometry are sufficient for its characterization. This guide serves as a foundational resource for professionals engaging with this compound in a research or developmental capacity.

References

- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 2. 3837-38-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | C16H12O2 | CID 346879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. scbt.com [scbt.com]

- 6. 2,6-Diaminoanthraquinone | C14H10N2O2 | CID 8557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US5723675A - Method for preparing anthraquinones - Google Patents [patents.google.com]

- 10. 2-Methyl anthraquinone: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 11. asianpubs.org [asianpubs.org]

- 12. mdpi.com [mdpi.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Solubility of 2,6-Dimethylanthraquinone in organic solvents

An In-Depth Technical Guide to the Solubility of 2,6-Dimethylanthraquinone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide a comprehensive understanding of the solubility of this compound. Recognizing the scarcity of readily available quantitative data, this document focuses on the fundamental principles governing solubility and provides a robust, field-proven protocol for its experimental determination. This approach empowers researchers to generate reliable solubility data tailored to their specific applications, from reaction chemistry to formulation development.

Introduction to this compound

This compound is an aromatic organic compound featuring a tricyclic anthraquinone core with two methyl group substituents. Its structure, a derivative of anthraquinone, makes it a subject of interest in various fields of chemical research, including the synthesis of dyes, pigments, and advanced materials. The solubility of this compound in organic solvents is a critical parameter that dictates its utility in synthesis, purification, and formulation. Understanding and accurately measuring its solubility is paramount for process optimization, reaction kinetics control, and the development of new applications.

This guide will delve into the theoretical underpinnings of solubility, provide a detailed, self-validating experimental protocol for determining the solubility of this compound, and discuss the necessary safety precautions for its handling.

The Theoretical Framework of Solubility

The dissolution of a crystalline solid like this compound into an organic solvent is a complex process governed by thermodynamic principles. The overall free energy change of dissolution (ΔG_solution) must be negative for solubility to occur spontaneously. This is dictated by the Gibbs free energy equation:

ΔG_solution = ΔH_solution - TΔS_solution

Where:

-

ΔH_solution is the enthalpy of solution.

-

T is the absolute temperature.

-

ΔS_solution is the entropy of solution.

The enthalpy of solution can be understood as the net energy change from two key processes: the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of new solute-solvent interactions.[1] For a solid to dissolve, the energy required to overcome its crystal lattice energy must be compensated by the energy released from the solvation process.[2]

The entropy of solution is typically positive, as the dissolved solute molecules are more disordered in the liquid phase than in the highly ordered crystal lattice. This increase in randomness favors the dissolution process.[1]

A central guiding principle in predicting solubility is the adage "like dissolves like."[3] This refers to the polarity of the solute and solvent. This compound is a relatively nonpolar molecule due to its large aromatic hydrocarbon structure, although the two ketone groups introduce some polarity. Therefore, it is expected to be more soluble in nonpolar or moderately polar organic solvents that can engage in favorable intermolecular interactions, such as van der Waals forces and dipole-dipole interactions.[3] Solvents that are highly polar and capable of strong hydrogen bonding, like water, are generally poor solvents for this compound.

Qualitative Solubility and Solvent Selection

While precise quantitative data is sparse, chemical catalogs provide a qualitative assessment of this compound's solubility.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Chloroform | Slightly Soluble[4] |

| Dichloromethane | Slightly Soluble[4] |

| Ethyl Acetate | Slightly Soluble[4] |

To aid in the selection of appropriate solvents for experimental determination or for use in a reaction, the following table lists common organic solvents with their relevant physical properties.

Table 2: Properties of Common Organic Solvents

| Solvent | Molecular Formula | Boiling Point (°C) | Density (g/mL) | Water Solubility ( g/100g ) |

| Acetone | C₃H₆O | 56.05 | 0.7845 | Miscible |

| Acetonitrile | C₂H₃N | 81.65 | 0.7857 | Miscible |

| Benzene | C₆H₆ | 80.1 | 0.8765 | 0.18 |

| Chloroform | CHCl₃ | 61.2 | 1.4788 | 0.795 |

| Cyclohexane | C₆H₁₂ | 80.7 | 0.7739 | 0.0055 |

| Dichloromethane | CH₂Cl₂ | 39.6 | 1.3266 | 1.3 |

| Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.9445 | Miscible |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 1.092 | Miscible |

| Ethanol | C₂H₆O | 78.5 | 0.789 | Miscible |

| Ethyl Acetate | C₄H₈O₂ | 77 | 0.895 | 8.7 |

| Heptane | C₇H₁₆ | 98 | 0.684 | 0.01 |

| Hexane | C₆H₁₄ | 69 | 0.659 | 0.001 |

| Methanol | CH₄O | 64.7 | 0.792 | Miscible |

| Toluene | C₇H₈ | 110.6 | 0.867 | 0.05 |

| (Data sourced from[1] and[5]) |

Experimental Determination of Solubility: A Gravimetric Approach

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a solvent. It involves preparing a saturated solution, taking a known volume of the clear supernatant, evaporating the solvent, and weighing the remaining solid solute.[6]

Causality in Experimental Design

-

Ensuring Saturation: The fundamental principle of this method is to measure the maximum amount of solute that can dissolve in a given solvent at a specific temperature. Therefore, it is crucial to create a saturated solution where the dissolved solute is in equilibrium with excess, undissolved solid. This is achieved by adding an excess of the solid and allowing sufficient time for equilibrium to be reached, often accelerated by agitation.

-

Temperature Control: Solubility is highly dependent on temperature. For endothermic dissolution processes, solubility generally increases with temperature.[7] Therefore, maintaining a constant and accurately measured temperature throughout the experiment is critical for obtaining reproducible and meaningful results. A thermostatic water bath is the preferred apparatus for this.

-

Isolation of a Known Volume: The use of a volumetric pipette to withdraw a sample of the saturated solution ensures that the amount of dissolved solute is accurately related to a precise volume of the solution. It is vital to filter the solution or carefully aspirate the supernatant to avoid transferring any undissolved solid particles, which would lead to an overestimation of solubility.

-

Complete Solvent Removal: The solvent must be completely evaporated to ensure that the final weight corresponds solely to the mass of the dissolved solute. Drying the residue in an oven at an appropriate temperature (below the melting point of the solute) until a constant weight is achieved is a self-validating step to confirm complete solvent removal.

Step-by-Step Experimental Protocol

Apparatus and Reagents:

-

This compound (solid)

-

Selected organic solvent(s)

-

Conical flasks or screw-cap vials

-

Thermostatic water bath or other temperature-controlled environment

-

Magnetic stirrer and stir bars

-

Volumetric pipettes (e.g., 10 mL) and pipette bulb

-

Syringe filters (if necessary, compatible with the solvent)

-

Pre-weighed evaporating dishes or beakers

-

Analytical balance (readable to at least 0.1 mg)

-

Drying oven

-

Desiccator

Procedure:

-

Preparation: Add an excess amount of solid this compound to a conical flask containing a known volume of the chosen organic solvent. The presence of undissolved solid at the end of the equilibration period is essential.

-

Equilibration: Place the flask in a thermostatic water bath set to the desired temperature. Stir the mixture vigorously using a magnetic stirrer for a sufficient period to ensure equilibrium is reached (e.g., 24 hours). The time required may vary depending on the solvent and should be determined empirically by taking measurements at different time points until the solubility value stabilizes.

-

Settling: Turn off the stirrer and allow the excess solid to settle to the bottom of the flask for a few hours, while maintaining the constant temperature.

-

Sample Withdrawal: Carefully withdraw a precise volume (e.g., 10.00 mL) of the clear supernatant liquid using a volumetric pipette. To avoid disturbing the settled solid, it is advisable to tilt the flask slightly. If fine particles remain suspended, a syringe filter compatible with the solvent should be used.

-

Weighing: Transfer the pipetted solution into a pre-weighed (to a constant weight) evaporating dish.

-

Evaporation: Gently evaporate the solvent from the dish. This can be done on a steam bath, in a fume hood, or in a vacuum oven, depending on the boiling point and hazards of the solvent.

-

Drying: Place the evaporating dish containing the solid residue in a drying oven set at a temperature well below the melting point of this compound (m.p. 238-242°C) but sufficient to remove any residual solvent. Dry the sample to a constant weight, meaning the weight does not change significantly between successive weighings after cooling in a desiccator.

-

Final Weighing: After cooling to room temperature in a desiccator, weigh the evaporating dish with the dry solid residue on an analytical balance.

Data Analysis and Calculation

The solubility can be calculated using the following formula:

Solubility (g / 100 mL) = [(Weight of dish + solid) - (Weight of empty dish)] / (Volume of solution pipetted) * 100

Example Calculation:

-

Weight of empty evaporating dish: 35.1234 g

-

Volume of saturated solution pipetted: 10.00 mL

-

Weight of dish + dry solid residue: 35.1456 g

-

Weight of dissolved solid: 35.1456 g - 35.1234 g = 0.0222 g

-

Solubility = (0.0222 g / 10.00 mL) * 100 = 0.222 g / 100 mL

Visualizing Key Concepts

Factors Influencing Solubility

The following diagram illustrates the interplay of factors that determine the solubility of this compound.

Caption: Key factors influencing the solubility of this compound.

Experimental Workflow for Solubility Determination

This diagram outlines the logical flow of the gravimetric method.

Caption: Experimental workflow for the gravimetric determination of solubility.

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to handle it with appropriate safety precautions.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

-

Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[6] If there is a risk of dust generation, use respiratory protection.[6]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[6] Avoid breathing dust, mist, or spray.[6] Wash hands thoroughly after handling.[6]

-

Storage: Keep the container tightly closed and store it in a cool, dry, well-ventilated place.

-

Spills: In case of a spill, evacuate the area. Do not breathe dust. Wear appropriate PPE and prevent the material from entering drains or waterways.[6]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations. This may involve incineration in an authorized facility.[6]

When working with organic solvents, always be aware of their specific hazards, particularly flammability and toxicity. Consult the Safety Data Sheet (SDS) for each solvent before use.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. The Structure, Thermodynamics and Solubility of Organic Crystals from Simulation with a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. ascelibrary.org [ascelibrary.org]

- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

2,6-Dimethylanthraquinone melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dimethylanthraquinone

This technical guide provides a comprehensive overview of the melting and boiling points of this compound, including detailed experimental protocols for their determination. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Physicochemical Data of this compound

This compound, with the chemical formula C₁₆H₁₂O₂, is a solid organic compound.[1] Its key physical properties are summarized in the table below.

| Property | Value | Source |

| Melting Point | 238-242 °C | [2] |

| 239-241 °C | [3] | |

| Boiling Point | 338.73 °C (rough estimate) | [2] |

| Molecular Weight | 236.26 g/mol | [1] |

| CAS Number | 3837-38-5 | [1][2] |

Experimental Determination of Melting Point

The melting point is a critical physical property for compound identification and purity assessment. A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C. The presence of impurities tends to lower the melting point and broaden the melting range.[4] The most common technique for determining the melting point of an organic solid is the capillary method.[5]

Capillary Method Protocol

This method involves heating a small sample within a glass capillary tube and observing the temperature at which it melts.[5] Apparatus such as a Mel-Temp, Fisher-Johns, or a Thiele tube setup can be used.[4]

Materials and Apparatus:

-

This compound sample (dry and powdered)

-

Glass capillary tubes (one end sealed)

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube with heating oil (mineral oil)

-

Thermometer

-

Mortar and pestle (optional, for powdering the sample)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry, as solvents can act as impurities.[6] If necessary, gently grind the crystalline solid into a fine powder.

-

Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample.[6] Tap the tube gently on a hard surface to cause the solid to fall to the closed end.[6] The packed sample height should be 2-3 mm.[4][6]

-

Apparatus Setup:

-

Mel-Temp Apparatus: Insert the capillary tube into a slot in the heating block.[6]

-

Thiele Tube: Attach the capillary tube to a thermometer using a small rubber band or thread, aligning the sample with the thermometer bulb.[7][8] Clamp the thermometer so that the sample is immersed in the heating oil within the Thiele tube.[8]

-

-

Heating and Observation:

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has completely liquefied. This range is the melting point of the sample.

Caption: Experimental Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[7][9][10] This property is fundamental for the identification and purity verification of liquid compounds. Since this compound is a solid at room temperature, its boiling point is determined at elevated temperatures where it is in a liquid state.

Thiele Tube Method Protocol

The Thiele tube method is a convenient technique that requires only a small amount of sample.[8]

Materials and Apparatus:

-

This compound sample

-

Small test tube (e.g., Durham tube)

-

Capillary tube (one end sealed)

-

Thermometer

-

Thiele tube filled with high-boiling point heating oil (e.g., mineral oil)

-

Rubber band or thread

-

Heat source (e.g., Bunsen burner)

Procedure:

-

Sample Preparation: Place a small amount (a few milliliters) of the molten this compound into a small test tube.[9][11]

-

Apparatus Setup:

-

Place a capillary tube, with its sealed end facing upwards, into the test tube containing the sample.[7][8][9]

-

Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[7][8]

-

Clamp the thermometer and immerse the setup into the Thiele tube, making sure the sample is below the oil level and the open arm of the test tube is above it.[8]

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a heat source.[7][8] The design of the tube facilitates uniform heating of the oil through convection.[7]

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[8] This indicates the vapor pressure of the sample has exceeded the external pressure.

-

-

Data Recording:

-

Remove the heat source and allow the apparatus to cool slowly.[8]

-

The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[7] At this point, the external pressure equals the vapor pressure of the sample.

-

Caption: Experimental Workflow for Boiling Point Determination.

Biological Context of Anthraquinones

Anthraquinones are a class of aromatic compounds widely found in nature that exhibit a range of biological activities.[12][13] While specific signaling pathways for this compound are not extensively detailed in the literature, the broader anthraquinone family is known for its potential as regulators of reactive oxygen species (ROS) and as anticancer agents.[12][14] Their mechanisms of action often involve influencing cellular processes like cell cycle progression and oxidative stress pathways.[13][14]

Caption: Logical Relationship of Anthraquinone Biological Activity.

References

- 1. This compound | C16H12O2 | CID 346879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3837-38-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 4. Determination of Melting Point [wiredchemist.com]

- 5. westlab.com [westlab.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review [frontiersin.org]

- 14. Overview of the Biological Activity of Anthraquinons and Flavanoids of the Plant Rumex Species - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Dimethylanthraquinone: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 2,6-dimethylanthraquinone, a significant derivative of the anthraquinone scaffold. Addressed to researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, detailed characterization, and emerging applications of this compound, grounding all claims in authoritative scientific literature.

Introduction: The Strategic Importance of the 2,6-Dimethyl Substitution

Anthraquinone and its derivatives represent a pivotal class of organic compounds with broad applications ranging from dyes and pigments to pharmaceuticals.[1] The strategic placement of substituents on the anthraquinone core can dramatically influence its electronic, physical, and biological properties. The focus of this guide, this compound (also known by its IUPAC name, 2,6-dimethylanthracene-9,10-dione), presents a unique substitution pattern that imparts specific characteristics relevant to modern research and development.

The presence of methyl groups at the 2 and 6 positions, symmetrically disposed on the outer aromatic rings, influences the molecule's planarity, solubility, and electronic nature. These modifications can enhance its efficacy in various applications by altering its interaction with biological targets or its performance in electronic devices. This guide will explore the causality behind these structure-property relationships.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of this compound is essential for its application and analysis.

| Property | Value | Source |

| IUPAC Name | 2,6-dimethylanthracene-9,10-dione | [2] |

| CAS Number | 3837-38-5 | [3] |

| Molecular Formula | C₁₆H₁₂O₂ | [2] |

| Molecular Weight | 236.27 g/mol | [2] |

| Melting Point | 238-242 °C | [4] |

| Appearance | Yellow to Orange Solid | [4] |

| Solubility | Slightly soluble in Chloroform, Dichloromethane, Ethyl Acetate | [4] |

Spectroscopic Characterization

Detailed spectroscopic analysis is critical for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available, fully assigned high-resolution spectrum is not readily found in the searched literature, the expected chemical shifts can be predicted based on the structure and data from similar compounds. The proton NMR (¹H NMR) spectrum would be expected to show signals for the aromatic protons and the methyl protons. The carbon NMR (¹³C NMR) would display distinct signals for the carbonyl carbons, the aromatic carbons, and the methyl carbons.

Mass Spectrometry (MS): The mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern. Under electron ionization (EI), the molecular ion peak ([M]⁺) would be observed at m/z 236. The fragmentation of anthraquinones is well-characterized and typically involves the sequential loss of carbon monoxide (CO) molecules.[5]

Synthesis of this compound: A Step-by-Step Protocol

The most direct and industrially relevant method for the synthesis of this compound is the Friedel-Crafts acylation of p-xylene with phthalic anhydride, followed by cyclization.

Reaction Principle

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[6] In this synthesis, a Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates phthalic anhydride to generate an acylium ion electrophile. This electrophile then attacks the electron-rich p-xylene ring. The resulting intermediate undergoes an intramolecular cyclization to form the anthraquinone skeleton.

Caption: Friedel-Crafts synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established principles of Friedel-Crafts acylation as described in the literature for similar transformations.[1][7]

Materials:

-

p-Xylene

-

Phthalic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), dilute

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

Step 1: Friedel-Crafts Acylation

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, suspend anhydrous aluminum chloride in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Add a solution of phthalic anhydride in dichloromethane dropwise to the stirred suspension.

-

After the addition is complete, add p-xylene dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice and add concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 2-(2,5-dimethylbenzoyl)benzoic acid.

Step 2: Intramolecular Cyclization

-

Add the crude 2-(2,5-dimethylbenzoyl)benzoic acid to concentrated sulfuric acid.

-

Heat the mixture gently (e.g., on a steam bath) for a few hours until the cyclization is complete (monitored by TLC).[8]

-

Carefully pour the hot acid mixture onto crushed ice.

-

The precipitated this compound is collected by vacuum filtration.

-

Wash the solid with copious amounts of water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Applications in Drug Development and Materials Science

The unique structural features of this compound make it a compound of interest in several advanced scientific fields.

Anticancer Drug Development

Anthraquinone derivatives are a well-established class of anticancer agents, with prominent examples including doxorubicin and mitoxantrone.[9] The anticancer activity of anthraquinones is often attributed to their ability to intercalate into DNA, generate reactive oxygen species (ROS), and inhibit topoisomerase enzymes. The substitution pattern on the anthraquinone core plays a crucial role in modulating this activity.

While direct studies on the cytotoxicity of this compound are not extensively detailed in the provided search results, research on related substituted anthraquinones provides valuable insights. For instance, studies on other methyl-substituted anthraquinones have shown that the position of the methyl group can influence the compound's cytotoxicity and its selectivity towards cancer cells.[10][11] It is hypothesized that the methyl groups at the 2 and 6 positions could enhance the lipophilicity of the molecule, potentially facilitating its transport across cell membranes. Furthermore, these groups can influence the electronic properties of the quinone system, which is critical for its redox cycling and ROS generation capabilities. The mechanism of action for some anthraquinone derivatives involves the induction of apoptosis through the activation of signaling pathways such as the JNK pathway, often triggered by an increase in intracellular ROS.[12]

References

- 1. beyondbenign.org [beyondbenign.org]

- 2. This compound | C16H12O2 | CID 346879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Novel anthraquinone compounds as anticancer agents and their potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Methylanthraquinone derivatives as potential bioreductive alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preparations of anthraquinone and naphthoquinone derivatives and their cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 2,6-Dimethylanthraquinone: Synthesis, Properties, and Applications

Abstract: This technical guide provides an in-depth review of 2,6-Dimethylanthraquinone (CAS No. 3837-38-5), a key aromatic ketone with significant potential in medicinal chemistry and materials science. As a derivative of the anthraquinone scaffold, a core structure in numerous natural products and synthetic drugs, this compound presents a unique substitution pattern that influences its chemical reactivity and biological activity. This document details its physicochemical and spectroscopic properties, outlines a robust and logical synthetic protocol with mechanistic insights, explores its chemical reactivity, and discusses its current and prospective applications for researchers, scientists, and professionals in drug development. The guide is structured to provide not only factual data but also the scientific rationale behind experimental methodologies and application theories.

Physicochemical and Spectroscopic Profile

This compound is a symmetrical aromatic ketone. Its identity and purity are established through a combination of physical measurements and spectroscopic analysis.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, storage, and application.

| Property | Value | Source(s) |

| IUPAC Name | 2,6-dimethylanthracene-9,10-dione | [1] |

| CAS Number | 3837-38-5 | [1] |

| Molecular Formula | C₁₆H₁₂O₂ | [1] |

| Molecular Weight | 236.26 g/mol | [1] |

| Appearance | Yellow to Orange Solid | [2] |

| Melting Point | 239 - 241 °C | [2] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate (slightly) | [2] |

| Synonyms | 2,6-Dimethyl-9,10-anthraquinone, NSC 405234 | [1] |

Spectroscopic Signature

Spectroscopic analysis is critical for the unambiguous identification and structural confirmation of this compound. The molecule's C₂ᵥ symmetry profoundly influences its NMR spectra, leading to a simplified pattern of signals.

| Technique | Key Features and Interpretation |

| ¹³C NMR | The spectrum shows distinct signals for the carbonyl carbons (~183 ppm), the methyl-substituted aromatic carbons, the quaternary aromatic carbons, and the protonated aromatic carbons. Data is available on public databases such as PubChem.[1] |

| ¹H NMR | Due to symmetry, only three signals are expected in the aromatic region (for H-1/H-5, H-3/H-7, and H-4/H-8) and one signal in the aliphatic region. The two methyl groups are chemically equivalent and appear as a single sharp singlet. |

| Mass Spec. (MS) | GC-MS analysis will show a prominent molecular ion peak (M⁺) at m/z = 236, corresponding to the molecular weight. |

| Infrared (IR) | The IR spectrum is characterized by a strong carbonyl (C=O) stretching absorption band around 1670-1680 cm⁻¹ and C-H stretching bands for the aromatic and methyl groups. |

Synthesis Methodology: A Guided Protocol

While various methods exist for synthesizing anthraquinone cores, the Friedel-Crafts acylation remains one of the most robust and versatile approaches for preparing specifically substituted derivatives like this compound.[3][4][5] This method involves two key steps: an initial acylation followed by an intramolecular cyclization.

Rationale for Synthetic Strategy

The chosen strategy leverages common and well-understood reactions to ensure high yield and purity.

-

Choice of Starting Materials: We select p-xylene as the aromatic substrate and phthalic anhydride as the acylating agent. p-Xylene is chosen because its symmetrical structure and the ortho-, para-directing nature of its methyl groups will lead to the desired 2,5-dimethyl substitution on the initial benzoylbenzoic acid intermediate. This intermediate is the direct precursor to the 2,6-dimethyl substitution pattern upon cyclization.

-

Catalyst Selection: Anhydrous aluminum chloride (AlCl₃) is the classic and highly effective Lewis acid catalyst for this reaction.[6] It activates the phthalic anhydride by coordinating to a carbonyl oxygen, generating a highly reactive acylium ion electrophile.[3][7]

-

Reaction Control: The acylation reaction is self-limiting; the product, an aryl ketone, is deactivated towards further acylation, which prevents polysubstitution—a common issue in Friedel-Crafts alkylations.[5]

Proposed Synthetic Workflow

// Nodes A [label="p-Xylene +\nPhthalic Anhydride"]; B [label="Step 1: Friedel-Crafts Acylation\nCatalyst: Anhydrous AlCl₃"]; C [label="Intermediate:\n2-(2,5-dimethylbenzoyl)benzoic acid"]; D [label="Step 2: Intramolecular Cyclization\nReagent: Conc. H₂SO₄, Heat"]; E [label="Final Product:\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B [arrowhead=vee]; B -> C [arrowhead=vee, label="Workup (H₂O/HCl)"]; C -> D [arrowhead=vee]; D -> E [arrowhead=vee, label="Purification\n(Recrystallization)"]; }

Caption: Key mechanisms by which the anthraquinone scaffold induces cancer cell death.

Applications in Materials Science

The rigid, planar, and redox-active nature of the anthraquinone core makes its derivatives suitable for advanced materials. While research on this compound itself is emerging, derivatives like 2,6-diaminoanthraquinone have been successfully used as high-performance electrode materials for supercapacitors and in redox flow batteries. [8]The methyl groups in this compound can be functionalized (e.g., via bromination followed by substitution) to covalently link the core to polymers or surfaces like graphene, creating novel functional materials.

Safety and Toxicology

As a laboratory chemical, this compound must be handled with appropriate care. The primary hazards are associated with direct contact and inhalation.

| Hazard Type | GHS Classification and Precautionary Statements |

| Skin Contact | H315: Causes skin irritation. P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Contact | H319: Causes serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Inhalation | H335: May cause respiratory irritation. P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. The product is stable under normal storage conditions. |

Source: Information synthesized from Safety Data Sheets.[9]

Conclusion and Future Outlook

This compound is a synthetically accessible and highly valuable scaffold. Its symmetrical structure provides a clean starting point for developing complex molecules with predictable properties. The primary future directions for this compound lie in its exploitation as a building block in medicinal chemistry to generate libraries of novel anticancer agents with potentially improved efficacy and reduced toxicity. Furthermore, its potential in organic electronics and energy storage warrants deeper investigation, particularly in the creation of bespoke polymers and composite materials. The robust synthesis and well-defined chemical properties of this compound make it a cornerstone compound for innovation in both life sciences and materials science.

References

- 1. This compound | C16H12O2 | CID 346879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3837-38-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Friedel–Crafts Acylation [sigmaaldrich.com]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. science-revision.co.uk [science-revision.co.uk]

- 6. beyondbenign.org [beyondbenign.org]

- 7. brainly.com [brainly.com]

- 8. Graphene covalently functionalized with 2,6-diaminoanthraquinone (DQ) as a high performance electrode material for supercapacitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safety, Hazards, and MSDS Information for 2,6-Dimethylanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, hazards, and Material Safety Data Sheet (MSDS) information for 2,6-Dimethylanthraquinone (CAS No. 3837-38-5). The information is intended to support safe handling, storage, and use of this compound in a laboratory and drug development setting. All quantitative data is summarized in structured tables for ease of reference, and relevant experimental protocols are detailed.

GHS Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:

-

Skin Irritation (Category 2): Causes skin irritation.

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

GHS Label Elements:

-

Pictogram:

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312:

-

Theoretical and Computational Insights into 2,6-Dimethylanthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylanthraquinone, a derivative of the anthraquinone core, presents a compelling subject for theoretical and computational investigation due to the prevalence of the anthraquinone scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical underpinnings and computational methodologies relevant to the study of this compound. It consolidates available physicochemical data, outlines relevant experimental protocols for its synthesis and characterization, and discusses methodologies for evaluating its potential biological activity. This document aims to serve as a foundational resource for researchers engaged in the study of anthraquinone derivatives and their potential applications.

Introduction